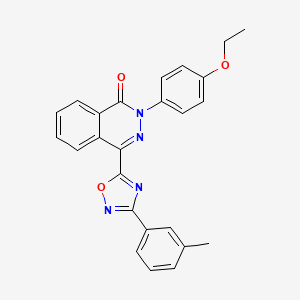
2-(4-ethoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C25H20N4O3 and its molecular weight is 424.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(4-ethoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a derivative of phthalazinone and oxadiazole, which are known for their diverse biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including its synthesis, antimicrobial properties, anticancer effects, and other pharmacological activities.
- Molecular Formula : C21H23N3O3
- Molecular Weight : 365.4 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of the compound involves the reaction of phthalic anhydride with appropriate substituents to form the oxadiazole moiety. The reaction conditions typically include refluxing in suitable solvents and subsequent purification methods such as recrystallization or chromatography. Various studies have reported similar synthetic routes for related compounds .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of phthalazinone derivatives. For instance, derivatives containing the oxadiazole ring have shown significant activity against various bacterial and fungal strains. The compound has been screened for its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. Results indicate that it exhibits notable antimicrobial activity comparable to standard antibiotics .
| Microorganism | Activity (Zone of Inhibition in mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
Anticancer Activity
Research into the anticancer properties of oxadiazole derivatives has revealed promising results. The compound demonstrated cytotoxic effects against several human cancer cell lines, including breast (MCF-7), prostate (DU-145), and lung (A549) cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| DU-145 | 8 |
| A549 | 12 |
Other Pharmacological Activities
In addition to antimicrobial and anticancer activities, the compound has been investigated for other biological effects:
- Anti-inflammatory : Exhibited potential in reducing inflammation in animal models.
- Analgesic : Showed significant pain relief in pain models.
- Antidiabetic : Indicated potential in lowering blood glucose levels in diabetic models .
Case Studies
- Antimicrobial Study : A series of synthesized phthalazinone derivatives were tested against a panel of microorganisms, revealing that those with oxadiazole substitutions exhibited enhanced activity compared to their parent compounds .
- Anticancer Evaluation : In vitro studies demonstrated that specific derivatives led to a significant reduction in cell viability across multiple cancer cell lines, suggesting a promising avenue for further research into their use as chemotherapeutic agents .
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3/c1-3-31-19-13-11-18(12-14-19)29-25(30)21-10-5-4-9-20(21)22(27-29)24-26-23(28-32-24)17-8-6-7-16(2)15-17/h4-15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULPZUNTAPUUCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC(=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














